Eg5-I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Eg5-I は、キネシン紡錘体タンパク質に結合して ATPase 活性を阻害することで効果を発揮します。この阻害により、双極性紡錘体が正しく形成されなくなり、有糸分裂が停止し、その後、癌細胞がアポトーシスを起こします。 分子標的は、キネシン紡錘体タンパク質の異所性結合部位であり、これはそのモーター活性に不可欠です .

類似の化合物との比較

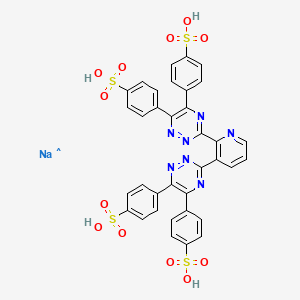

This compound は、モナストロルやイスピネシブなどの他のキネシン紡錘体タンパク質阻害剤と比較されます。これらの化合物はすべて同じタンパク質を標的としていますが、this compound は、結合親和性と選択性を高める独自の構造的特徴を持っています。類似の化合物には、以下が含まれます。

モナストロル: キネシン紡錘体タンパク質の最初の選択的阻害剤であり、その特徴的な単極紡錘体表現型で知られています。

This compound は、改善された薬物動態特性とオフターゲット効果の低減により、抗癌剤としてのさらなる開発のための有望な候補となっています .

生化学分析

Biochemical Properties

Eg5-I plays a role in biochemical reactions by interacting with the mitotic kinesin Eg5 . Eg5 is a mitotic protein that plays an essential role in the formation of the bipolar spindles during the mitotic phase . Eg5 protein controls the segregation of the chromosomes in mitosis . The interaction between this compound and Eg5 is believed to be allosteric, meaning that the binding of this compound influences the activity of Eg5 .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely tied to its interaction with Eg5. By inhibiting Eg5, this compound can disrupt the formation of the mitotic spindle, thereby blocking mitosis . This can have a profound impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to Eg5 and subsequent inhibition of this protein’s activity . This binding is believed to be allosteric, meaning that it occurs at a site on the Eg5 protein that is distinct from the active site . This binding can influence the dynamics of nucleotide exchange within the active site of Eg5 .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the inhibition of Eg5 by this compound can lead to a delay in the progression of mitosis

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound are not currently available, it is known that inhibitors of Eg5, such as this compound, can have potent effects on tumor angiogenesis in experimental tumor models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its binding to Eg5. This compound has been shown to promote the transport of certain proteins from the trans-Golgi network to the cell surface .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its binding to Eg5. Given that Eg5 is known to play a role in the formation of the mitotic spindle, it is likely that this compound is also localized to this subcellular structure

準備方法

合成経路と反応条件

Eg5-I の合成は、コア骨格の調製から始まり、阻害活性を高める特定の置換基を導入するための官能基化によって完了する、いくつかの段階が含まれます。合成経路には通常、以下が含まれます。

コア骨格の形成: この段階では、多くの場合、環化反応を通じて複素環コアが構築されます。

官能基化: 結合親和性と選択性を向上させるために、コア骨格にさまざまな官能基を導入します。これには、アルキル化、アシル化、ハロゲン化などの反応が含まれる場合があります。

工業生産方法

This compound の工業生産には、スケーラビリティと費用対効果を確保するために合成経路を最適化する必要があります。これには、以下が含まれます。

プロセス最適化: 温度、圧力、溶媒の選択などの反応条件を微調整して、収率を最大化し、副生成物を最小限に抑えます。

自動化: スループットと一貫性を高めるために、自動合成プラットフォームを活用します。

化学反応の分析

反応の種類

Eg5-I は、以下を含むさまざまな化学反応を起こします。

酸化: this compound は、対応する酸化物を生成するために酸化される可能性があり、生物活性を変える可能性があります。

還元: 還元反応は、this compound の官能基を変え、結合親和性に影響を与える可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化物が生成される場合があり、置換反応によりさまざまな置換誘導体が生成される可能性があります .

科学研究の用途

This compound は、以下を含む幅広い科学研究の用途があります。

化学: 有糸分裂のメカニズムとキネシン紡錘体タンパク質の細胞分裂における役割を研究するためのツール化合物として使用されます。

生物学: 細胞周期の進行とアポトーシスに対する有糸分裂阻害の影響を調査するために、細胞および分子生物学研究で使用されます。

医学: キネシン紡錘体タンパク質の発現レベルが高い癌、特に癌の治療のための潜在的な治療剤として検討されています。

科学的研究の応用

Eg5-I has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the mechanisms of mitosis and the role of kinesin spindle protein in cell division.

Biology: Employed in cellular and molecular biology research to investigate the effects of mitotic inhibition on cell cycle progression and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in cancers that exhibit high levels of kinesin spindle protein expression.

Industry: Utilized in the development of new anti-cancer drugs and as a reference compound in drug discovery and development

類似化合物との比較

Eg5-I is compared with other kinesin spindle protein inhibitors, such as monastrol and ispinesib. While all these compounds target the same protein, this compound has unique structural features that enhance its binding affinity and selectivity. Similar compounds include:

Monastrol: The first selective inhibitor of kinesin spindle protein, known for its distinctive monoastral spindle phenotype.

Ispinesib: A potent inhibitor with high selectivity for kinesin spindle protein, used in clinical trials for cancer treatment

This compound stands out due to its improved pharmacokinetic properties and reduced off-target effects, making it a promising candidate for further development as an anti-cancer agent .

特性

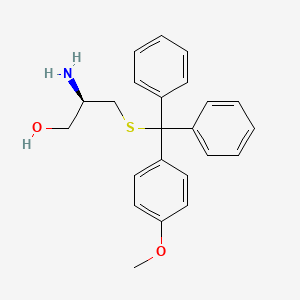

IUPAC Name |

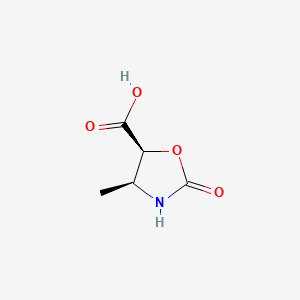

(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2S/c1-26-22-14-12-20(13-15-22)23(27-17-21(24)16-25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21,25H,16-17,24H2,1H3/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYHDWRETJHQFE-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Monastrol interact with Eg5 and what are the downstream effects?

A1: Monastrol specifically inhibits the mitotic kinesin Eg5. [, ] This inhibition stems from Monastrol's ability to bind to the Eg5 motor domain, disrupting its interaction with microtubules. [, ] This binding interferes with Eg5's function in establishing the bipolar spindle during cell division by preventing the cross-linking and sliding apart of anti-parallel microtubules. [] Consequently, cells treated with Monastrol arrest in mitosis, exhibiting monopolar spindles and unseparated centrosomes. [] This prolonged mitotic arrest ultimately leads to apoptotic cell death, highlighting Monastrol's potential as an anti-cancer agent. []

Q2: Can you elaborate on the structural insights into Monastrol's interaction with Eg5 and how this information can guide the development of more potent inhibitors?

A2: Crystallographic studies of the Eg5 motor domain in complex with Monastrol and its analogs have been crucial in understanding the molecular basis of inhibition. [] These studies reveal that Monastrol binds to a specific pocket in the Eg5 motor domain, primarily through hydrophobic interactions. [] The crystal structures pinpoint key residues involved in inhibitor binding and highlight the importance of the three phenyl rings of Monastrol for its interaction with the hydrophobic pocket. []

- Revealing opportunities for optimization: The crystal structures highlight specific areas within the binding pocket that could accommodate modifications to enhance interactions, such as the addition of fluorine atoms observed to increase potency in Monastrol analogs. []

- Analyzing structure-activity relationships (SAR): By systematically modifying Monastrol's structure and evaluating the resulting changes in potency, researchers can establish structure-activity relationships. This information guides the development of more potent and selective Eg5 inhibitors with improved pharmacological profiles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)

![(2S,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B571320.png)

![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)